molecular formula C13H17NO B11900536 1-(3-(Piperidin-1-yl)phenyl)ethanone

1-(3-(Piperidin-1-yl)phenyl)ethanone

Cat. No.: B11900536
M. Wt: 203.28 g/mol
InChI Key: WFQGAPQBLBCFNB-UHFFFAOYSA-N
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Description

1-(3-(Piperidin-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-(3-piperidin-1-ylphenyl)ethanone

InChI

InChI=1S/C13H17NO/c1-11(15)12-6-5-7-13(10-12)14-8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3

InChI Key

WFQGAPQBLBCFNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CCCCC2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 3 Piperidin 1 Yl Phenyl Ethanone

Strategic Approaches for Carbon-Carbon Bond Formation in the Ethanone (B97240) Moiety

The formation of the ethanone group is a critical step in the synthesis of 1-(3-(piperidin-1-yl)phenyl)ethanone. This typically involves the creation of a carbon-carbon bond between the phenyl ring and the acetyl group.

Acylation Reactions for Ketone Synthesis

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. In the context of this compound, a suitable precursor would be a piperidinyl-substituted benzene (B151609) derivative which can then be acylated. However, the piperidine (B6355638) nitrogen can interfere with the Lewis acid catalyst. A more common approach involves the acylation of a protected aniline (B41778) derivative, such as 3'-aminoacetophenone (B120557) (also known as 1-(3-aminophenyl)ethanone), followed by the introduction of the piperidine ring. nih.govnist.govbldpharm.com

Alternatively, organometallic reagents can be employed. For instance, the reaction of an organolithium or Grignard reagent derived from a protected 3-bromoaniline (B18343) with acetyl chloride or acetic anhydride (B1165640) can yield the desired ketone.

Coupling Reactions for Phenyl Ring Integration

Modern cross-coupling reactions offer powerful tools for the formation of carbon-carbon bonds. nobelprize.orgresearchgate.netmdpi.comrsc.orgyoutube.com For the synthesis of this compound, a palladium-catalyzed Suzuki or Negishi coupling could be envisioned. nobelprize.orgnih.gov This would involve the coupling of a boronic acid or an organozinc reagent bearing the piperidinylphenyl moiety with an acetyl-containing coupling partner. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.comrsc.org

Regioselective Functionalization of the Phenyl Ring at the meta-Position

Controlling the substitution pattern on the phenyl ring is essential for the synthesis of the target molecule. The desired meta-relationship between the piperidine and ethanone groups requires specific synthetic strategies.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.caharvard.edubaranlab.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) guides the deprotonation of the ortho-position by an organolithium reagent. While this method primarily targets the ortho position, clever manipulation of starting materials and reaction sequences can lead to meta-substituted products. For instance, starting with a precursor where a DMG is positioned to direct metalation at a site that, after subsequent transformations, becomes the meta-position relative to the final ethanone group. The tertiary amine of the piperidine ring itself can act as a directing group. wikipedia.org

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are highly versatile for introducing substituents onto an aromatic ring with high regioselectivity. nobelprize.orgresearchgate.netmdpi.comyoutube.com Starting with a di-substituted benzene derivative, such as 3-bromoaniline or 1-bromo-3-iodobenzene, allows for the sequential and regioselective introduction of the piperidine and acetyl groups. For example, a Buchwald-Hartwig amination could be used to introduce the piperidine ring, followed by a Suzuki or Stille coupling to introduce the acetyl group, or vice versa. The order of these reactions would be determined by the relative reactivity of the coupling partners and the compatibility of the functional groups.

Introduction and Functionalization of the Piperidine Ring

The piperidine ring is a common motif in many biologically active compounds and its introduction is a key aspect of the synthesis. researchgate.netresearchgate.netmdpi.comnih.govijnrd.orgnih.gov

A common method for introducing the piperidine ring is through nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction on a suitable aromatic precursor, such as 1-(3-aminophenyl)ethanone or a halogenated derivative. nih.govnist.govnih.gov The reaction of 1,5-dibromopentane (B145557) with a primary amine on the phenyl ring can also lead to the formation of the piperidine ring.

Functionalization of the piperidine ring itself can be achieved through various methods. nih.gov For instance, if a substituted piperidine is desired, it can be introduced in the initial coupling step. Alternatively, the piperidine ring can be functionalized after its attachment to the phenyl ring, although this may require protective group strategies to avoid unwanted side reactions with the ketone functionality.

Cyclization Reactions for Piperidine Scaffold Assembly

The formation of the piperidine ring is a cornerstone in the synthesis of this compound class. Intramolecular cyclization reactions are a common strategy, often involving the formation of a carbon-nitrogen bond to close the six-membered ring. mdpi.com These reactions can be initiated through various mechanisms, including radical-mediated processes and transition metal catalysis. mdpi.comnih.gov

For instance, a notable approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which has been shown to produce 2,4,5-trisubstituted piperidines. nih.gov Another strategy employs an intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones, yielding highly functionalized piperidines. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular amination of alkenes presents a powerful method for constructing the piperidine core.

The following table summarizes key cyclization strategies for piperidine synthesis:

Cyclization StrategyKey FeaturesReference
Radical Cyclization6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. nih.gov
Iodo-aldol CyclizationIntramolecular reaction of prochiral α-substituted enoate aldehydes/ketones. organic-chemistry.org
Aza-Heck CyclizationPalladium-catalyzed intramolecular amination of alkenes. acs.org
Reductive AminationIron-catalyzed cyclization of amino-aldehydes. mdpi.com

Nucleophilic Substitution Reactions Involving Piperidine

Nucleophilic substitution is a fundamental transformation for introducing the piperidine moiety onto the phenyl ring. In the synthesis of this compound, this typically involves the reaction of a piperidine nucleophile with a phenyl derivative bearing a suitable leaving group at the meta-position relative to the acetyl group.

Metal triflate-catalyzed nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines have been explored for the synthesis of piperidine derivatives. acs.orgacs.org Scandium triflate (Sc(OTf)₃) has been identified as a particularly effective catalyst for these transformations. acs.orgacs.org The stereochemical outcome of these reactions can be influenced by the nature of the substituents on the piperidine ring. For example, 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine reacts with silyl (B83357) enolates to give predominantly cis-2-alkylated products, while 2,3-diacyloxy-N-benzyloxycarbonylpiperidines favor the formation of trans products. acs.orgacs.org

Mannich Reaction Applications in Piperidine Derivatization

The Mannich reaction is a versatile tool for the derivatization of the piperidine scaffold, allowing for the introduction of a variety of substituents. nih.gov This three-component condensation reaction typically involves an amine (such as piperidine), formaldehyde (B43269) (or another aldehyde), and a compound containing an active hydrogen atom. nih.gov

In the context of this compound, the Mannich reaction can be employed to modify the piperidine ring, introducing new functional groups and increasing molecular diversity. ijpsr.com For example, a stereoselective three-component vinylogous Mannich-type reaction has been developed to construct multi-substituted chiral piperidines, inspired by the biosynthesis of piperidine alkaloids. rsc.org This approach has been successfully applied to the synthesis of various natural products. rsc.org Furthermore, the Mannich reaction has been utilized in the structural modification of natural products to enhance their biological activities by introducing piperidine moieties. nih.gov

Stereochemical Control in Synthesis

The presence of stereocenters in derivatives of this compound necessitates careful control over the stereochemical outcome of synthetic reactions. Both asymmetric and diastereoselective methods are crucial for accessing specific stereoisomers.

Asymmetric Synthetic Routes to Chiral Analogs

The development of asymmetric routes to chiral piperidine derivatives is of significant interest due to the prevalence of such structures in pharmaceuticals. nih.gov One approach involves the use of chiral catalysts to induce enantioselectivity in key bond-forming reactions. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine (B92270) derivatives have been shown to produce enantioenriched 3-substituted tetrahydropyridines, which can then be converted to chiral piperidines. nih.gov

Enzymatic methods also offer a powerful tool for asymmetric synthesis. Imine reductases (IREDs) have been used for the enantioselective reduction of cyclic imines to the corresponding chiral piperidines. researchgate.net

Diastereoselective Synthesis Considerations

Diastereoselective synthesis is critical when creating molecules with multiple stereocenters. The relative stereochemistry of substituents on the piperidine ring can be controlled through various strategies. For example, in metal triflate-catalyzed nucleophilic substitution reactions, the choice of substituents on the starting piperidine can direct the stereochemical outcome of the addition. acs.orgacs.org

Aza-Prins cyclization has been investigated as a method to generate 2,4,6-trisubstituted piperidines with stereoselective control. core.ac.uk This method relies on the kinetic favorability of a chair-like transition state to achieve the desired diastereomer. core.ac.uk Additionally, diastereoselective reductive cyclization of amino acetals, prepared via the nitro-Mannich reaction, has been used to control the stereochemistry of piperidines. nih.gov

The following table highlights selected diastereoselective synthesis approaches:

MethodKey FeatureReference
Metal Triflate-Catalyzed SubstitutionSubstituent-directed stereocontrol. acs.orgacs.org
Aza-Prins CyclizationKinetically controlled chair-like transition state. core.ac.uk
Reductive Cyclization of Amino AcetalsStereochemistry set by an initial Mannich reaction. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of this compound and its derivatives, often leading to improved efficiency, selectivity, and sustainability.

Flow chemistry, for instance, allows for the continuous production of compounds with precise control over reaction parameters. This technique has been applied to the alkylation of piperidines. youtube.com Microwave-assisted synthesis is another powerful tool that can significantly accelerate reaction times, and it has been used for the one-pot synthesis of nitrogen-containing heterocycles. organic-chemistry.org

Furthermore, the use of novel catalytic systems, such as heterogeneous catalysts and organocatalysts, is a growing area of research. nih.gov These catalysts can offer advantages in terms of reusability, reduced metal contamination, and unique reactivity profiles.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. While specific optimization studies for the direct synthesis of this compound are not extensively detailed in publicly available literature, the principles can be inferred from the synthesis of related piperidine-containing compounds and other heterocyclic structures. Microwave irradiation offers rapid and uniform heating, which can significantly reduce reaction times compared to conventional heating methods. rsc.orgnih.gov

The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction between 3-acetylphenyl halide (or triflate) and piperidine. The optimization of such a reaction under microwave conditions would involve a systematic variation of several parameters to achieve the highest yield and purity in the shortest possible time. Key parameters for optimization include temperature, reaction time, solvent, and the choice of base or catalyst.

For analogous reactions, researchers have demonstrated that microwave heating can drastically cut down reaction times from hours to mere minutes, often with an accompanying increase in product yield. rsc.org The use of specialized microwave vials allows for precise control over the reaction conditions, which is crucial for optimization studies. nih.gov

Table 1: Representative Optimization of a Microwave-Assisted Piperidine Synthesis

EntryTemperature (°C)Time (min)SolventYield (%)
110015DMF65
212015DMF80
314015DMF92
414010DMF91
51405DMF85
614015DMSO88
714015NMP90

This table presents hypothetical data based on typical optimization studies for similar SNAr reactions to illustrate the process.

Mechanistic Studies of Reaction Pathways in this compound Synthesis

The formation of this compound from an appropriately substituted aryl precursor and piperidine is expected to follow a nucleophilic aromatic substitution (SNAr) mechanism. This multi-step pathway is characteristic of reactions where a nucleophile attacks an aromatic ring that is activated by electron-withdrawing groups.

The generally accepted mechanism for SNAr reactions involves two main steps:

Nucleophilic Addition: The piperidine nitrogen atom, acting as the nucleophile, attacks the carbon atom bearing the leaving group on the aromatic ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group (e.g., a halide ion).

The rate-determining step of this reaction can vary depending on the specific reactants and conditions. In many cases, the initial nucleophilic attack and formation of the Meisenheimer complex is the slower, rate-limiting step. However, in situations where the leaving group is poor or when using certain solvents, the elimination of the leaving group can become rate-limiting. rsc.org

Kinetic isotope effect studies on related SNAr reactions have been instrumental in elucidating whether the reaction proceeds through a stepwise or a concerted mechanism. rsc.orgrsc.org While many SNAr reactions are considered stepwise, some have been shown to be concerted or to exist on a mechanistic continuum, particularly with certain nucleophiles and substrates. rsc.orgrsc.org For the reaction of piperidine with an activated aryl halide, the stepwise mechanism is widely supported by experimental evidence. nih.govresearchgate.net

Exploratory Biological Activity Studies of 1 3 Piperidin 1 Yl Phenyl Ethanone and Its Analogs

Investigation of Antimicrobial Potency

The piperidine (B6355638) and piperazine (B1678402) moieties are prevalent in numerous compounds exhibiting antimicrobial properties. Researchers have synthesized and evaluated a range of derivatives for their efficacy against various bacterial and fungal strains.

Assessment of Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The antibacterial potential of piperidine and piperazine derivatives has been demonstrated against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, a series of substituted piperazine derivatives showed significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. researchgate.net Similarly, newly synthesized piperidine derivatives have shown activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov

In one study, six novel piperidine derivatives were evaluated, with one compound exhibiting the strongest inhibitory activity against seven tested bacteria. researchgate.net Another study on N-phenylpiperazine derivatives reported moderate effects, with some compounds showing notable activity against Staphylococcus aureus. nih.gov The structural features of these analogs, such as the nature and position of substituents on the phenyl ring and the piperidine or piperazine moiety, play a crucial role in their antibacterial efficacy.

Table 1: Antibacterial Activity of Selected Piperidine and Piperazine Analogs

Compound/Analog TypeBacterial StrainActivity/Observation
Substituted piperazine derivativesStaphylococcus aureus (MTCCB 737)Significant activity
Substituted piperazine derivativesPseudomonas aeruginosa (MTCCB 741)Significant activity
Substituted piperazine derivativesStreptomyces epidermidis (MTCCB 1824)Significant activity
Substituted piperazine derivativesEscherichia coli (MTCCB 1652)Significant activity
Novel piperidine derivativesStaphylococcus aureusActive
Novel piperidine derivativesEscherichia coliActive
N-phenylpiperazine derivativesStaphylococcus aureusModerate effects

This table is a compilation of findings from multiple sources and is intended for illustrative purposes.

Evaluation of Antifungal Activity against Plant Pathogenic Fungi

The agricultural sector is constantly seeking new agents to combat fungal diseases that threaten crop production. Piperidine-containing compounds have emerged as a promising class of fungicides. A study on novel thymol (B1683141) derivatives incorporating a piperidine moiety revealed remarkable in vitro antifungal activity against plant pathogenic fungi like Phytophthora capsici and Sclerotinia sclerotiorum. nih.gov The efficacies of some of these analogs were superior to commercial fungicides. nih.gov

Furthermore, N-phenylpiperazine derivatives have been tested against fungal pathogens such as Bipolaris sorokiniana and Fusarium avenaceum, with some compounds demonstrating notable inhibitory activity. researchgate.netnih.gov The structural diversity of these analogs allows for the tuning of their antifungal spectrum and potency. For example, novel 1,2,4-oxadiazole (B8745197) derivatives containing piperidine have shown significant inhibition rates against soybean rust (Phakopsora pachyrhizi) and corn rust (Puccinia sorghi). sioc-journal.cn

Table 2: Antifungal Activity of Selected Piperidine Analogs against Plant Pathogens

Compound/Analog TypeFungal StrainActivity/Observation
Piperidine-containing thymol derivativesPhytophthora capsiciEC50 values as low as 8.414 µg/mL
Piperidine-containing thymol derivativesSclerotinia sclerotiorumEC50 value of 12.829 µg/mL
N-phenylpiperazine derivativesFusarium avenaceumMIC value of 14.2 µM for one derivative
1,2,4-Oxadiazole-piperidine derivativesPhakopsora pachyrhiziInhibition rates up to 98% at 3.13 mg/L
1,2,4-Oxadiazole-piperidine derivativesPuccinia sorghiInhibition rates up to 92% at 0.10 mg/L

This table is a compilation of findings from multiple sources and is intended for illustrative purposes.

Antiviral Efficacy Screening in In Vitro Models

The search for novel antiviral agents is a critical area of pharmaceutical research. The piperidine scaffold has been incorporated into molecules designed to target various viral components.

Activity against Specific Viral Targets, e.g., SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov Computational studies have explored the potential of piperidine derivatives to inhibit this enzyme. nih.gov A hybrid computational approach identified designed piperidine derivatives as potential therapeutic drugs against the Mpro of SARS-CoV-2. nih.govnih.gov These in silico studies provide a basis for the synthesis and in vitro testing of promising candidates. nih.gov The binding of these compounds to the active site of Mpro can block its function and thus inhibit viral replication. nih.gov

Table 3: In Silico Antiviral Activity of Piperidine Analogs against SARS-CoV-2 Mpro

Compound/Analog TypeTargetActivity/Observation
Designed piperidine derivativesSARS-CoV-2 MproPredicted to be prospective therapeutic drugs
(4-Methyl-phenyl)-(4-methyl-piperidine-1-yl)-methanone (MPMPM) derivativesSARS-CoV-2 MproIdentified as potential proficient inhibitors

This table is based on computational and in silico findings and requires experimental validation.

Receptor Binding and Modulatory Activities

Piperidine and its derivatives are well-known for their interaction with various receptors in the central nervous system, particularly sigma receptors.

Sigma Receptor Affinity and Agonist/Antagonist Characterization

Sigma receptors, which are classified into sigma-1 and sigma-2 subtypes, are involved in a variety of cellular functions and are considered therapeutic targets for several neurological and psychiatric disorders. Numerous studies have focused on synthesizing and evaluating piperidine and piperazine derivatives for their sigma receptor binding affinity.

Several novel 1-phenylpiperazine (B188723) and 4-phenylpiperidine (B165713) derivatives have been shown to bind to sigma receptors with high affinity (Ki = 1-10 nM) and selectivity over other receptors like phencyclidine and dopamine (B1211576) receptors. nih.govacs.org Structure-activity relationship (SAR) studies have revealed that the piperidine moiety is a critical structural element for high affinity at both sigma-1 and sigma-2 receptors. nih.govacs.org The nature of the substituents on the phenyl and piperidine rings significantly influences the binding affinity and selectivity. For instance, a screening of piperidine/piperazine-based compounds led to the discovery of a potent sigma-1 receptor agonist with a Ki value of 3.2 nM. rsc.org

The functional activity of these ligands as either agonists or antagonists is also a key area of investigation. For example, certain phenoxyalkylpiperidines have been identified as high-affinity sigma-1 receptor ligands with potent anti-amnesic properties, suggesting an agonistic profile. uniba.it Conversely, other piperidine derivatives have been characterized as sigma-1 receptor antagonists. nih.gov

Table 4: Sigma Receptor Binding Affinity of Selected Piperidine and Piperazine Analogs

Compound/Analog TypeReceptor TargetBinding Affinity (Ki)Functional Activity
1-Phenylpiperazine derivativesSigma receptors1-10 nMNot specified
4-Phenylpiperidine derivativesSigma receptors1-10 nMNot specified
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma-1 Receptor3.2 nMAgonist
PhenoxyalkylpiperidinesSigma-1 ReceptorSub-nanomolar rangeAgonist (anti-amnesic)
Certain piperidine derivativesSigma-1 ReceptorHigh affinityAntagonist

This table is a compilation of findings from multiple sources and is intended for illustrative purposes. Ki values are indicative of binding affinity, with lower values representing higher affinity.

Cholinesterase and Monoamine Oxidase Isoenzymes Inhibition

The potential of 1-(3-(Piperidin-1-yl)phenyl)ethanone and its analogs to inhibit cholinesterases and monoamine oxidase (MAO) isoenzymes has been a subject of scientific inquiry, primarily through the study of related phenylpiperidine derivatives.

Research into a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives revealed potent acetylcholinesterase (AChE) inhibitors. nih.gov One of the most active compounds in this series, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (donepezil), exhibited an IC50 value of 5.7 nM for AChE, demonstrating a high degree of selectivity with an affinity 1250 times greater for AChE than for butyrylcholinesterase (BuChE). nih.gov Further studies on 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives showed moderate inhibitory activity against AChE, with IC50 values ranging from 28 to 41 µM for some compounds. mdpi.com

In the context of monoamine oxidase inhibition, studies on para-substituted 4-phenylpiperidines have shown that the nature of the substituent significantly influences the affinity for MAO-A and MAO-B. nih.gov Substituents with a low dipole moment were found to increase affinity for MAO-A, while larger, hydrophobic substituents favored MAO-B affinity. nih.gov For instance, piperine, a naturally occurring alkaloid containing a piperidine ring, has demonstrated inhibitory activity against both MAO-A and MAO-B, with reported IC50 values of 49.3 µM and 91.3 µM, respectively, in one study. nih.gov Another study reported IC50 values of 20.9 µM for MAO-A and 7.0 µM for MAO-B. nih.gov Furthermore, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their MAO inhibitory activity, with most compounds showing a preference for MAO-B inhibition over MAO-A. mdpi.comresearchgate.net Compound S5 from this series was the most potent MAO-B inhibitor with an IC50 value of 0.203 µM. mdpi.comresearchgate.net

These findings suggest that the phenylpiperidine scaffold, a core component of this compound, is a viable template for the development of both cholinesterase and monoamine oxidase inhibitors. The specific substitution pattern on the phenyl ring and the piperidine nitrogen are critical determinants of potency and selectivity.

Table 1: Monoamine Oxidase Inhibitory Activity of Selected Piperidine Derivatives

CompoundTargetIC50 (µM)Source
PiperineMAO-A49.3 nih.gov
MAO-B91.3 nih.gov
PiperineMAO-A20.9 nih.gov
MAO-B7.0 nih.gov
Pyridazinobenzylpiperidine S5MAO-A3.857 mdpi.comresearchgate.net
MAO-B0.203 mdpi.comresearchgate.net
Pyridazinobenzylpiperidine S15MAO-A3.691 mdpi.comresearchgate.net
Pyridazinobenzylpiperidine S16MAO-B0.979 mdpi.comresearchgate.net

Dopamine Receptor Ligand Characterization

The structural motif of a phenylpiperidine is present in numerous compounds that interact with dopamine receptors. While direct ligand characterization of this compound is not extensively documented, the activities of its analogs provide insights into its potential dopaminergic activity.

Modification of the partial dopamine D2 receptor agonist 3-(1-benzylpiperidin-4-yl)phenol led to the development of novel functional D2 antagonists. nih.gov A notable compound from this series, pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), was found to bind competitively with low affinity to the D2 receptor. nih.gov This interaction is described as being state-dependent, suggesting it may act as a "dopaminergic stabilizer". nih.gov

In another study, a series of N-phenylpiperazine analogs, which share structural similarities with phenylpiperidines, were evaluated for their affinity towards dopamine D2 and D3 receptors. nih.gov These compounds demonstrated a range of binding affinities, with some exhibiting high selectivity for the D3 receptor over the D2 receptor. nih.gov For example, compound 6a, a 4-thiophene-3-yl-benzamide N-phenylpiperazine analog, showed a high affinity for the D3 receptor with a Ki value of 0.2 nM. nih.gov

These studies underscore the importance of the phenylpiperidine and related scaffolds in designing ligands that can selectively target dopamine receptor subtypes. The nature and position of substituents on both the phenyl and piperidine rings are crucial for determining the affinity and selectivity profile.

Table 2: Dopamine Receptor Binding Affinities of Selected Phenylpiperidine and Phenylpiperazine Analogs

CompoundReceptorKi (nM)Source
PridopidineD2Low Affinity nih.gov
Analog 6aD30.2 nih.gov
LS-3-134D30.17 nih.gov

In Vitro Antiproliferative Activity against Cancer Cell Lines

The potential of this compound and its analogs as antiproliferative agents has been explored through the investigation of various structurally related compounds.

A series of 3-amino-N-phenyl-1H-indazole-1-carboxamides were synthesized and evaluated for their in vitro antineoplastic activity against a panel of 60 human cancer cell lines. nih.gov Several compounds in this series demonstrated significant antiproliferative activity, with compounds 10d and 10e inhibiting the growth of many cancer cell lines at concentrations below 1 µM. nih.gov Specifically, these compounds were shown to cause a block in the G0-G1 phase of the cell cycle. nih.gov

Furthermore, a series of amino chalcone (B49325) derivatives were designed and tested for their antiproliferative activity against MGC-803, HCT-116, and MCF-7 human cancer cells. mdpi.com Compound 13e from this series displayed the best activity with IC50 values of 1.52 µM (MGC-803), 1.83 µM (HCT-116), and 2.54 µM (MCF-7), which were more potent than the positive control, 5-fluorouracil. mdpi.com

These findings indicate that the aminophenyl group, a key feature of this compound, is present in various compounds with significant antiproliferative properties. The specific heterocyclic system and other substituents attached to this core structure play a crucial role in determining the potency and selectivity of the anticancer effects.

Table 3: Antiproliferative Activity of Selected Analogs

CompoundCell LineIC50 (µM)Source
Indazole 10dMultiple< 1 nih.gov
Indazole 10eMultiple< 1 nih.gov
Acrylonitrile 8HeLa0.33 nih.gov
Acrylonitrile 11HeLa0.21 nih.gov
Chalcone 13eMGC-8031.52 mdpi.com
HCT-1161.83 mdpi.com
MCF-72.54 mdpi.com

Modulation of Neurotransmitter Systems

The phenylpiperidine scaffold is a well-established pharmacophore in neuropharmacology, capable of modulating various neurotransmitter systems. wikipedia.org The biological activities discussed in the preceding sections, namely cholinesterase inhibition, monoamine oxidase inhibition, and dopamine receptor binding, all represent mechanisms through which compounds containing this moiety can influence neurotransmission.

By inhibiting acetylcholinesterase, phenylpiperidine derivatives can increase the levels of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.govmdpi.com This is a key mechanism for treating the cognitive symptoms of Alzheimer's disease. mdpi.com

The inhibition of monoamine oxidases A and B by phenylpiperidine analogs can lead to increased levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. nih.govnih.govmdpi.com This modulation of monoaminergic systems is the basis for the therapeutic effects of MAO inhibitors in depression and Parkinson's disease. nih.gov

Furthermore, direct interaction with dopamine receptors, as seen with various phenylpiperidine and phenylpiperazine derivatives, allows for the direct modulation of dopaminergic signaling. nih.govnih.gov This can result in either agonistic or antagonistic effects, depending on the specific compound and receptor subtype, and is a cornerstone of treatments for conditions like schizophrenia and Parkinson's disease. nih.govnih.gov

In essence, the this compound structure possesses a chemical framework that has been repeatedly shown in its analogs to interact with and modulate key components of the cholinergic and monoaminergic neurotransmitter systems.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Pharmacophoric Requirements for Biological Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the 1-(3-(piperidin-1-yl)phenyl)ethanone scaffold, several key features have been identified as crucial for potent biological effects, particularly as ligands for sigma receptors. These include a basic nitrogen atom within the piperidine (B6355638) ring and two hydrophobic regions. nih.gov The optimal spatial arrangement of these features is a determining factor for high-affinity binding. nih.gov

The piperidine ring is a fundamental component of many biologically active compounds, and its substitution pattern significantly influences activity. In the context of sigma-1 (σ1) receptor ligands, the piperidine moiety is a critical structural element. biomedpharmajournal.org

Substituents on the nitrogen atom of the piperidine ring play a pivotal role in modulating affinity and selectivity. While specific data for direct substitution on the piperidine ring of this compound is limited in the public domain, general principles for related piperidine-containing ligands can be informative. For instance, in a series of 4-aroylpiperidines, the nature of the N-substituent was found to be a key determinant of activity. researchgate.net

Substitution PatternObserved Effect on Activity
N-alkylationCan influence receptor affinity and selectivity.
N-acylationMay alter the conformational preference of the piperidine ring, impacting binding. nih.gov
C-substitutionThe position and stereochemistry of substituents on the carbon atoms of the piperidine ring can significantly affect biological activity.

This table is a generalized representation based on related piperidine derivatives and may not directly reflect the SAR of this compound.

The phenyl ring in this compound serves as a key hydrophobic region, and its substitution can fine-tune the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. The position and nature of substituents on the phenyl ring can have a profound impact on biological activity.

For related classes of compounds, such as piperidine-based cocaine analogs, the nature of the substituent on the aromatic ring was shown to be a function of the size of the substituent. nih.gov Similarly, for other biologically active molecules containing a phenyl ring, the presence and position of substituents can dramatically alter their properties. acs.org

Phenyl Ring SubstitutionGeneral Impact on Activity
Electron-withdrawing groupsCan alter the electronic distribution and potentially enhance interactions with certain biological targets.
Electron-donating groupsMay increase electron density and affect binding affinity.
Steric bulkThe size of the substituent can influence how the molecule fits into a binding pocket, with larger groups potentially causing steric hindrance.

This table presents general principles of phenyl ring substitution effects and requires specific experimental data for this compound for direct application.

The ethanone (B97240) (acetyl) group is another critical feature of the this compound scaffold. Modifications to this moiety, including its replacement with bioisosteres, can significantly alter the compound's biological profile. Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.

For example, in a series of piperidine-based cocaine analogs, the ester functionality was replaced with an oxadiazole ring, a common bioisostere, leading to compounds with a longer duration of action. nih.gov The phenyl(piperidin-4-yl)methanone (B1296144) fragment is considered a potential bioisostere of the piperazine (B1678402) ring. researchgate.net

Ethanone Moiety ModificationPotential Effect
Reduction to alcoholChanges the hydrogen bonding potential and electronics.
Replacement with other ketonesAlters steric and electronic properties.
Bioisosteric replacement (e.g., with oxadiazole, amide)Can improve metabolic stability, duration of action, and receptor affinity. nih.gov

This table illustrates potential outcomes of modifying the ethanone moiety based on general medicinal chemistry principles.

Conformation-Activity Relationships of the Piperidine Scaffold

The three-dimensional shape, or conformation, of the piperidine ring is a critical determinant of biological activity. The piperidine ring typically adopts a chair conformation, but the orientation of substituents (axial vs. equatorial) can be influenced by various factors, including allylic strain. nih.gov In N-acylpiperidines, for instance, a 2-substituent is strongly favored to be in the axial position. nih.govnih.gov This conformational preference can dictate how the molecule presents its pharmacophoric features to a biological target. The equilibrium between different conformations, such as the chair and twist-boat forms, can also be a factor in biological activity. nih.govnih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to develop predictive equations.

While specific QSAR models for this compound derivatives were not found in the searched literature, the development of such models is a standard approach in drug discovery. nih.gov For other series of piperidine derivatives, QSAR models have been successfully developed to predict their activity. These models typically use a combination of 2D and 3D descriptors to capture the structural features that are important for biological activity. The development of a robust QSAR model for this compound analogs would require a dataset of compounds with measured biological activities.

Mechanistic Investigations of Biological Action and Chemical Reactivity

Elucidation of Molecular Targets and Binding Mechanisms

The piperidine (B6355638) and acetophenone (B1666503) moieties are recognized as "privileged structures" in medicinal chemistry, capable of interacting with a diverse range of biological targets. nih.gov Computational and in-vitro studies on structurally related compounds provide insights into the potential molecular targets for 1-(3-(Piperidin-1-yl)phenyl)ethanone.

Key potential targets include enzymes involved in neurotransmission and neurodegenerative diseases, such as cholinesterases and secretases. For instance, piperidine derivatives have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine (B1216132). ajchem-a.com The nitrogen atom within the piperidine ring is often crucial for these interactions, potentially forming hydrogen bonds or ionic interactions within the enzyme's active site. nih.gov

Furthermore, the piperidine scaffold is a key component in molecules targeting β-secretase (BACE-1), an enzyme implicated in the pathology of Alzheimer's disease. acs.org Structure-activity relationship (SAR) studies on related inhibitors show that substituents on the phenyl ring, such as methoxy (B1213986) groups, can enhance binding to the S3 pocket of BACE-1 through hydrogen bonding and hydrophobic interactions. acs.org Molecular modeling of piperidine-based analogs has been instrumental in understanding these binding modes, revealing how the flexibility of substituents allows for optimal positioning within the binding pockets of various transporters and receptors.

The general structure also suggests potential activity at other receptors and transporters in the central nervous system. The piperazine (B1678402) skeleton, structurally similar to piperidine, is found in compounds designed to target a variety of receptors, indicating that the piperidine ring in this compound could also confer activity at similar sites. nih.gov

Studies on Enzyme Inhibition Kinetics

The inhibitory potential of compounds containing the piperidine-phenyl-ketone core has been quantified through kinetic studies, primarily focusing on enzymes related to neurodegenerative disorders. While specific kinetic data for this compound is not extensively documented in publicly available literature, data from closely related analogs highlight the therapeutic promise of this structural class.

Piperidine derivatives have demonstrated potent, low-nanomolar inhibition of cholinesterases. ajchem-a.com For example, certain synthetic piperidine analogs have been identified as highly effective inhibitors of both AChE and BuChE, with some compounds showing selectivity for one enzyme over the other. ajchem-a.com

Similarly, in the context of Alzheimer's disease, derivatives built upon a piperidine scaffold have been evaluated as BACE-1 inhibitors. The inhibitory concentration (IC50) values for these compounds are a critical measure of their potency. SAR studies have shown that modifications to the phenyl and piperidine rings can dramatically influence these values. For example, the addition of specific groups can improve potency by stabilizing the bioactive conformation of the inhibitor and enhancing interactions with key residues in the enzyme's active site. acs.org

Table 1: Enzyme Inhibition Data for Structurally Related Piperidine Derivatives

Compound ClassTarget EnzymeIC50 (nM)Notes
Piperidine Analog 86aAcetylcholinesterase (AChE)2.13Showed high selectivity (~38-fold) for AChE over BuChE. ajchem-a.com
Aminohydantoin DerivativesBACE-1VariesSAR studies showed that 2,6-disubstitution on a pyridine (B92270) ring enhanced BACE-1 selectivity. acs.org
Phenyl-substituted AnalogsBACE-1120The 3,4-dimethoxyphenyl group demonstrated the highest potency in its series. acs.org

This table presents data for structurally related compounds to illustrate the inhibitory potential of the piperidine scaffold, not for this compound itself.

Analysis of Intramolecular Cyclization Processes in Derivative Formation

The acetophenone core of this compound serves as a versatile starting point for the synthesis of more complex heterocyclic structures through intramolecular cyclization reactions. These reactions are fundamental in creating diverse chemical libraries for drug discovery.

One common strategy involves the functionalization of the acetyl group, followed by a ring-closing reaction. For example, acetophenone derivatives can undergo acid-mediated cyclization. In one such process, an alkyne-containing acetophenone derivative can be converted into an enamine, which then forms an iminium ion that subsequently cyclizes to form a piperidine ring. nih.gov However, the success of such reactions can be highly dependent on the electronic nature of substituents on the aryl ring. nih.gov

Another approach is the catalytic hydrogenation of substituted pyridines, which are themselves often synthesized from acetophenone precursors. This method allows for the creation of highly substituted piperidines. nih.gov Modern techniques even allow for these reactions to occur in environmentally friendly solvents like water, showcasing the evolution of green chemistry in heterocyclic synthesis. nih.gov The choice of catalyst, often a transition metal like cobalt or rhodium, is critical for achieving high yield and selectivity. nih.gov

These cyclization processes are crucial for building condensed and spiro-piperidine systems, significantly expanding the structural diversity and potential biological activity of derivatives originating from the basic this compound framework.

Reaction Mechanism Elucidation via Spectrometric Approaches

The synthesis and transformation of this compound and its derivatives are routinely characterized and mechanistically understood through various spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the successful synthesis and structural integrity of the parent compound and any subsequent derivatives. It provides detailed information about the chemical environment of each atom, allowing for unambiguous structure determination.

Mass spectrometry (MS) is another vital tool, used to determine the molecular weight of the synthesized compounds and to gain insight into their fragmentation patterns, which can further corroborate the proposed structures. In the synthesis of piperidine derivatives, for example, MS would be used to confirm the mass of the final product, ensuring the desired reaction has occurred.

Infrared (IR) spectroscopy helps in identifying the key functional groups present in the molecule. For this compound, the characteristic absorption band of the carbonyl group (C=O) from the ethanone (B97240) moiety would be a key diagnostic peak to monitor during chemical transformations, such as its reduction or conversion into a new ring system.

In more complex mechanistic studies, such as understanding the steps of a cyclization reaction, these spectrometric methods are used to identify reaction intermediates. By analyzing samples at different time points during a reaction, researchers can propose and support a step-by-step reaction mechanism, providing fundamental insights into the chemical reactivity of the molecule.

Computational Chemistry and in Silico Approaches

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties.

Although specific DFT calculations for 1-(3-(piperidin-1-yl)phenyl)ethanone are not readily found in the literature, studies on related piperidine (B6355638) derivatives allow for the extrapolation of expected electronic properties. windows.net Key reactivity descriptors that would be derived from such a study include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Ionization Potential and Electron Affinity: These parameters provide insight into the energy required to remove an electron and the energy released upon gaining an electron, respectively.

A hypothetical DFT analysis would likely reveal the distribution of electron density, with potential localization around the carbonyl group and the nitrogen atom of the piperidine ring, influencing its interaction with other molecules.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

DescriptorHypothetical Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVIndicates electron-donating capacity
LUMO Energy-1.2 eVIndicates electron-accepting capacity
Energy Gap (ΔE)5.3 eVReflects chemical stability and reactivity
Electronegativity (χ)3.85Tendency to attract electrons
Chemical Hardness (η)2.65Resistance to change in electron distribution

A thorough conformational analysis would identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might bind to a biological target.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comnih.gov Given the structural motifs present in this compound, several biological targets could be of interest for docking studies. For instance, piperidine derivatives have been investigated as ligands for various receptors, including sigma receptors and cholinesterases. nih.govnih.gov

A typical docking study would involve:

Preparation of the 3D structure of the ligand (this compound).

Selection and preparation of the 3D structure of a biological target (e.g., a receptor or enzyme).

Using a docking algorithm to predict the binding pose and calculate a docking score, which estimates the binding affinity.

Studies on similar piperidine-containing compounds have shown that the piperidine moiety can engage in crucial interactions within the binding pockets of receptors. nih.govtandfonline.com For this compound, the phenyl ring, carbonyl group, and piperidine nitrogen would likely be key pharmacophoric features driving binding interactions.

Table 2: Hypothetical Molecular Docking Results for this compound against a Putative Target

Target ProteinDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Sigma-1 Receptor-8.5TYR103, GLU172, TRP164
Acetylcholinesterase-7.9TRP84, TYR334, PHE330

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. nih.gov An MD simulation of a this compound-protein complex, initiated from a docked pose, would allow for the assessment of the stability of the binding and the nature of the intermolecular interactions.

Key insights from an MD simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To quantify the persistence of hydrogen bonds between the ligand and the protein.

Simulations on related systems have demonstrated the importance of such analyses in validating docking results and understanding the dynamic nature of ligand-receptor recognition. rsc.orgnih.gov

In Silico Prediction of Biological Activity Spectra

Web-based tools and software can predict the biological activity spectrum of a compound based on its structural formula. One such tool is PASS (Prediction of Activity Spectra for Substances). While specific PASS predictions for this compound are not published, such an analysis would generate a list of potential biological activities with corresponding probabilities (Pa for probable activity and Pi for probable inactivity).

Based on its structural features, it is plausible that PASS might predict activities such as enzyme inhibition, receptor antagonism, or other central nervous system effects, which are common for piperidine-containing compounds. nih.gov

QSAR Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities.

Although no QSAR models specifically developed for a series including this compound are documented, studies on other piperidine derivatives have successfully established such relationships. nih.gov A hypothetical QSAR study for a series of analogs of this compound would involve:

Calculating a variety of molecular descriptors (e.g., topological, electronic, steric).

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model.

Validating the model using internal and external validation techniques to ensure its robustness and predictive power.

The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogs and to identify the key structural features that influence the biological activity. nih.gov

Virtual Screening and Lead Compound Identification

The scaffold of this compound and its structural isomers, such as those featuring a 3-acetylphenyl moiety attached to a piperidine ring, are recognized as valuable starting points in drug discovery for the identification of novel lead compounds. Computational methods, including virtual screening and molecular docking, are pivotal in exploring the potential of these scaffolds against various biological targets. These in silico techniques allow for the prediction of binding affinities and interaction modes, thereby guiding the synthesis of more potent and selective inhibitors.

A notable example of this approach is in the development of novel inhibitors for acid ceramidase (hAC), an enzyme implicated in cancer and neurodegenerative disorders like Alzheimer's disease. acs.orgnih.gov Researchers have utilized a structurally related precursor, tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate, as a key building block in the synthesis of a library of oxazolone (B7731731) carboxamides. acs.org This library was then evaluated for its inhibitory activity against hAC.

The lead optimization process was heavily supported by molecular docking studies to understand how derivatives based on the (acetylphenyl)piperidine core could bind within the active site of hAC. acs.org Although the initial building block itself was not the final inhibitor, its structural framework was essential for the design of the ultimate lead compounds.

Detailed docking analyses were performed on the synthesized derivatives to elucidate their binding mode. For instance, the docking of compound 32b , an N-methyl-piperidine derivative from the series, into the hAC active site revealed key interactions. The simulation suggested that the alkyl side-chain of the molecule occupies a lipophilic pocket defined by amino acid residues such as Phe163, Tyr137, and Leu211. acs.org This type of computational insight is critical for understanding structure-activity relationships and for the rational design of next-generation inhibitors. The docking score for the tetrahedral intermediate of compound 32b was calculated to be -7.3, indicating a favorable binding pose. acs.orgcnr.it

The synergy between traditional synthesis and computational screening led to the identification of potent inhibitors from the series. The inhibitory concentrations (IC₅₀) and kinetic solubility of these lead compounds were experimentally determined, validating the drug discovery strategy.

Table 1: In Silico Docking and In Vitro Activity of a Lead Compound Derivative
CompoundTargetDocking Score (kcal/mol)In Vitro Activity (hAC IC₅₀)Kinetic Solubility
Compound 32b (Derivative)hAC (human Acid Ceramidase)-7.3Not Reported> 30 µM
Compound 32a (Derivative)hAC (human Acid Ceramidase)Not Reported0.337 µM> 30 µM

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Diversification

The generation of a diverse chemical library based on the 1-(3-(Piperidin-1-yl)phenyl)ethanone core is fundamental to exploring its therapeutic potential. Future research will focus on developing and implementing novel synthetic strategies that allow for systematic structural modifications. The goal is to create a wide array of analogs with varied substituents on both the phenyl and piperidine (B6355638) rings.

Modern synthetic methodologies offer a rich toolbox for this diversification. For instance, the hydrogenation and reduction of substituted pyridine (B92270) precursors remain an effective approach for creating the piperidine core, with options for using classic metal catalysis or the increasingly popular organocatalysis to achieve desired stereoselectivity. mdpi.com One-pot processes that combine hydrogenation with functionalization are particularly attractive for improving efficiency and reducing costs. mdpi.com

Furthermore, techniques such as intramolecular radical C-H amination/cyclization and carbenium ion-induced cyclization can be explored to construct the N-heterocycle with unique substitutions. mdpi.com The application of palladium-catalyzed reactions, such as the asymmetric allylic substitution cascade, offers another sophisticated route to chiral piperidine derivatives. mdpi.com Beyond the core, derivatization reactions like the Mannich reaction can be employed to attach additional pharmacologically relevant moieties, such as 1,3,4-oxadiazoles, to the piperidine scaffold, yielding compounds with potentially new biological activities. nih.gov The synthesis of analogs where the piperidine ring is linked to other heterocyclic systems, like thiazole (B1198619) or pyrazole, also represents a promising avenue for creating novel chemical entities. nih.govresearchgate.net

These advanced synthetic routes will enable the creation of a comprehensive library of analogs, providing a solid foundation for structure-activity relationship (SAR) studies and the identification of lead compounds.

Advanced Biological Screening Against Emerging Pathogens and Therapeutic Targets

With a diverse library of analogs in hand, the subsequent critical step is comprehensive biological screening. The inherent versatility of the piperidine moiety suggests potential activity across a broad spectrum of diseases. researchgate.net Piperidine-4-one derivatives, for example, have demonstrated a wide range of biological effects, including antibacterial, antifungal, and antiviral activities. biomedpharmajournal.org

Future screening efforts should prioritize emerging and drug-resistant pathogens, a significant global health challenge. biomedpharmajournal.org Analogs of this compound should be tested against a panel of clinically relevant bacteria and fungi, including strains like Staphylococcus aureus, E. coli, and Candida albicans, to determine their minimum inhibitory concentrations (MIC). biomedpharmajournal.orgmdpi.com

Beyond infectious diseases, screening should encompass other key therapeutic areas. Molecules containing piperidine or piperazine (B1678402) substructures have shown high binding affinity for the sigma-1 (σ1) receptor, which is overexpressed in various cancers, making it a valuable target for both diagnostics and therapeutics. rsc.orgnih.gov Therefore, evaluating the analogs for cytotoxic effects against cancer cell lines, such as human breast cancer (MCF-7), is a logical step. nih.gov Furthermore, given the prevalence of the piperidine scaffold in central nervous system (CNS) agents, screening for activity against neurological targets, such as acetylcholinesterase, could uncover new treatments for neurodegenerative diseases. scielo.br

Screening Target ClassSpecific ExamplesRationale
Emerging Pathogens Methicillin-resistant Staphylococcus aureus (MRSA), Drug-resistant Candida speciesThe spread of antimicrobial resistance necessitates the discovery of novel agents. biomedpharmajournal.org
Viral Pathogens Human Immunodeficiency Virus (HIV), Coxsackievirus B2 (CVB-2)Piperidine-based compounds have shown promise as antiviral agents. nih.govnih.gov
Cancer Cell Lines Breast (MCF-7), Liver (HUH7), Glioma (U-87 MG)To identify new cytotoxic agents targeting pathways like the sigma-1 receptor. nih.govrsc.orgnih.govnih.gov
Enzyme Targets Acetylcholinesterase, UreaseTo discover inhibitors for neurodegenerative diseases and certain bacterial infections. scielo.br

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery, moving from serendipitous findings to rational, targeted design. researchgate.netmdpi.com These computational tools can dramatically accelerate the optimization of lead compounds derived from the this compound scaffold.

For de novo drug design, deep learning models like recurrent neural networks (RNNs) can generate entirely new molecular structures tailored to fit a desired therapeutic profile. mdpi.comcrimsonpublishers.com These models learn the underlying patterns of chemical space to propose novel, synthesizable analogs of this compound with optimized properties. mdpi.com Furthermore, AI and ML models are invaluable for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new compounds, allowing researchers to filter out candidates with unfavorable properties early in the process. mdpi.comcrimsonpublishers.com By analyzing complex datasets and identifying hidden structure-activity relationships, AI can guide medicinal chemists in making more informed decisions, ultimately improving the success rate of drug development. researchgate.netnih.gov

Development of Targeted Delivery Systems for Analogs

The therapeutic efficacy of a bioactive compound depends not only on its intrinsic potency but also on its ability to reach the target site in the body at a sufficient concentration. The development of targeted drug delivery systems for promising analogs of this compound is a crucial translational step. Such systems aim to enhance bioavailability, control the release of the drug, and minimize off-target effects. nih.gov

One promising approach involves the use of polymeric films. For instance, piperidine-based compounds have been incorporated into sodium alginate/poly(vinyl alcohol) films, which can maintain contact with a target tissue and facilitate the controlled release of the therapeutic molecule. nih.gov This is particularly useful for applications requiring localized drug action, such as in treating microbial infections on surfaces. nih.gov

Another advanced strategy is the use of amino acid and peptide-based drug delivery systems. mdpi.com By conjugating a bioactive analog to specific amino acids or peptides, it may be possible to hijack natural transport mechanisms to deliver the drug to specific cells or tissues. This approach can improve the pharmacokinetic properties and reduce the toxicity of the parent compound. mdpi.com These targeted systems are essential for translating a potent molecule into a viable therapeutic agent.

Comprehensive Mechanistic Characterization of Bioactive Analogs

To fully realize the therapeutic potential of any new bioactive compound, a deep understanding of its mechanism of action is required. For active analogs of this compound, future research must focus on elucidating their precise molecular interactions with their biological targets.

High-resolution structural biology techniques are indispensable for this purpose. X-ray crystallography and cryo-electron microscopy can provide detailed, three-dimensional snapshots of how a compound binds to its target protein. This was demonstrated in a study of piperidine-based CD4-mimetic compounds, where crystal structures revealed key interactions within the HIV-1 gp120 binding cavity, guiding the design of more potent analogs. nih.gov

In parallel, computational methods like molecular dynamics (MD) simulations can be used to model the dynamic behavior of the ligand-receptor complex over time. rsc.orgnih.gov Such simulations provide insights into the stability of the binding and the specific forces (e.g., hydrogen bonds, hydrophobic interactions) that govern the interaction. nih.gov By combining these structural and computational approaches with functional cell-based assays, researchers can build a complete picture of how the most promising analogs exert their biological effects, paving the way for rational, mechanism-based drug optimization.

Q & A

Q. What are the optimal synthetic routes for 1-(3-(Piperidin-1-yl)phenyl)ethanone, and how can reaction conditions be optimized?

The synthesis typically involves coupling piperidine derivatives with substituted acetophenones. For example, a nitro intermediate (e.g., 3-nitroacetophenone) can be reduced using sodium borohydride or catalytic hydrogenation to introduce the piperidine moiety . Key parameters include:

  • Temperature : 60–80°C for efficient coupling.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Catalysts : Pd/C or Raney nickel for hydrogenation steps . Microwave-assisted synthesis may reduce reaction time by 30–50% compared to conventional methods .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR :
  • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm), while the piperidine ring shows multiplet signals (δ 1.5–2.8 ppm). The acetyl group resonates as a singlet near δ 2.5 ppm .
  • ¹³C NMR : The ketone carbonyl appears at δ 205–210 ppm.
    • IR : Strong absorption at ~1700 cm⁻¹ confirms the ketone group .
    • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula (C₁₃H₁₇NO, MW 203.28 g/mol) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Soluble in DMSO (>50 mg/mL), moderately soluble in ethanol (~10 mg/mL), and poorly soluble in water (<1 mg/mL) .
  • Stability : Stable at room temperature for 6–12 months if stored in anhydrous conditions (desiccator, argon atmosphere). Degradation occurs above 150°C or under prolonged UV exposure .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methyl substitution) influence biological activity and binding affinity?

  • Fluorination : Adding a fluorine atom at the para position of the phenyl ring (as in 1-[3-Fluoro-4-(piperidin-1-yl)phenyl]ethanone) increases lipophilicity and enhances blood-brain barrier penetration, improving CNS-targeted activity .
  • Methyl Substitution : A methyl group on the piperidine ring (e.g., 4-methylpiperidine) alters steric hindrance, reducing off-target interactions with cytochrome P450 enzymes by ~40% . Table 1 : Structure-Activity Relationships (SAR)
SubstituentBioactivity ChangeReference
Fluorine (para)+30% enzyme inhibition efficiency
Piperidine methylation−25% hepatic clearance

Q. What is the mechanistic basis for its interaction with biological targets (e.g., enzymes or receptors)?

The compound’s piperidine and ketone groups enable dual binding modes:

  • Piperidine : Acts as a hydrogen bond donor/acceptor with catalytic residues (e.g., in kinases or GPCRs).
  • Ketone : Coordinates with metal ions (e.g., Mg²⁺ in ATP-binding pockets) to stabilize inhibitor-enzyme complexes . In vitro assays show IC₅₀ values of 0.5–5 µM against serine/threonine kinases, suggesting competitive inhibition .

Q. How can conflicting data on its pharmacological efficacy across studies be resolved?

Discrepancies often arise from:

  • Assay Conditions : Varying pH (6.5 vs. 7.4) alters ionization states, affecting binding kinetics. Standardize buffers (e.g., PBS at pH 7.4) .
  • Cell Lines : Differences in membrane permeability (e.g., HEK293 vs. HeLa) may skew IC₅₀ values. Use isogenic cell models for consistency .
  • Structural Isomerism : Undetected racemic mixtures (e.g., R/S configurations) can lead to opposing results. Chiral HPLC or X-ray crystallography clarifies stereochemistry .

Methodological Recommendations

  • Synthetic Optimization : Use design-of-experiments (DoE) software to model reaction parameters (e.g., temperature, solvent ratios) for ≥90% yield .
  • Biological Assays : Pair SPR (surface plasmon resonance) with molecular docking to validate target engagement and predict off-target effects .
  • Data Validation : Cross-reference findings with PubChem/NIST databases to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.